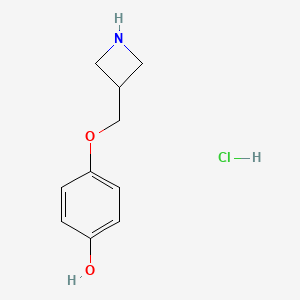

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride

描述

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride is a heterocyclic organic compound featuring a phenol ring substituted with an azetidine moiety via a methoxy linker. Its hydrochloride salt form enhances solubility and stability, facilitating pharmacological applications .

属性

IUPAC Name |

4-(azetidin-3-ylmethoxy)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c12-9-1-3-10(4-2-9)13-7-8-5-11-6-8;/h1-4,8,11-12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQYGUYHKQZLAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methoxy Group Introduction

Patent WO2005108384A1 outlines esterification and alkylation strategies applicable to phenol derivatives. To attach the methoxy group to the azetidine ring, activation of the hydroxyl group as a leaving agent (e.g., via thionyl chloride) enables nucleophilic substitution with methanol. For example:

This step may require optimization to avoid over-alkylation or ring-opening.

Phenol Coupling

Coupling the azetidine-methoxy intermediate with 4-hydroxy-phenol involves a Williamson ether synthesis. Patent WO2005108384A1 highlights the use of base-mediated reactions (e.g., NaH or K₂CO₃) in polar aprotic solvents like dichloromethane:

Critical factors include stoichiometric control and temperature moderation (0°C to reflux) to prevent side reactions.

Deprotection and Hydrochloride Salt Formation

Benzyl Group Removal

The benzyl protecting group on the azetidine nitrogen (introduced in step 1) is removed via catalytic hydrogenation. Patent CN102827052A employs palladium on carbon (Pd/C) under hydrogen atmosphere, achieving 90% yield of 3-hydroxy-azetidine hydrochloride. Applied to the target compound:

Hydrochloride Salt Precipitation

The free base is treated with HCl in methanol, followed by solvent evaporation and recrystallization from ethyl acetate to yield the hydrochloride salt. This step ensures high purity (>98%) and stability for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Key advantages of the CN102827052A method include cost-effectiveness (benzylamine vs. benzhydrylamine) and streamlined deprotection. Integrating this with WO2005108384A1’s coupling protocol offers a scalable route to the target compound.

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring methoxy group attachment at the azetidine 3-position requires careful control of reaction conditions. Side products may arise from N-alkylation or ring-opening.

-

Catalyst Efficiency : Pd/C loading (10% w/w) in hydrogenation impacts cost and reaction time. Screening alternatives like Raney nickel could reduce expenses.

-

Solvent Selection : Methanol and acetonitrile are preferred for their balance of solubility and ease of removal .

化学反应分析

Types of Reactions

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under suitable conditions.

Reduction: The azetidine ring can be reduced to form more saturated derivatives.

Substitution: Both the azetidine and phenol moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Nucleophiles such as alkoxides and amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the azetidine ring would produce saturated azetidine derivatives .

科学研究应用

Anticancer Properties

Recent studies have highlighted the role of compounds similar to 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride in targeting specific cancer pathways. For instance, bromodomain-containing protein 4 (BRD4) inhibitors have shown promise in breast cancer therapy, particularly in triple-negative breast cancer (TNBC) . The compound's structural analogs have been evaluated for their inhibitory activities against BRD4, revealing significant potential for therapeutic intervention in oncogenic processes .

Table 1: Inhibition Rates of BRD4 by Related Compounds

| Compound ID | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| DDT26 | 85 | 0.5 |

| DDT58 | 70 | 1.0 |

| DDT69 | 90 | 0.3 |

Neurological Applications

Compounds derived from the phenolic structure, including this compound, have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs). Sazetidine-A, a related compound, has demonstrated the ability to reduce alcohol intake and nicotine self-administration in animal models . This suggests that similar compounds could be developed to target addiction pathways effectively.

Case Study: Sazetidine-A Analogues

In a study focusing on sazetidine-A analogs, pharmacological profiles indicated that modifications to the azetidine structure enhanced binding affinities to α4β2 nAChRs while reducing agonist activity across other receptor subtypes . This highlights the potential for developing selective therapeutic agents targeting addiction.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented. Research has shown that derivatives of phenolic compounds exhibit significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) . The potential of this compound in this domain warrants further exploration.

Table 2: Antimicrobial Activity of Phenolic Derivatives

| Compound ID | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| Compound C | Streptococcus spp. | 0.25 µg/mL |

作用机制

The mechanism of action of 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can act as a bioisostere for other nitrogen-containing heterocycles, allowing it to modulate biological activity. The phenol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s overall activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound is compared to structurally related derivatives with modifications in the heterocyclic core, substituents, or linker groups. Key examples include:

Table 1: Structural and Physicochemical Comparison

*Similarity scores (0–1) based on structural and pharmacophore alignment relative to the target compound .

Pharmacological and Functional Differences

- Azetidine vs. Piperidine derivatives (e.g., 4-(3-Methoxybenzyl)piperidine HCl) show higher similarity scores (0.79) and are often explored for CNS disorders due to improved blood-brain barrier penetration .

- Substituent Effects: The methoxy linker in 4-(Azetidin-3-ylmethoxy)-phenol HCl may reduce metabolic degradation compared to direct aryl-heterocycle bonds in analogues like 3-(3-Methoxyphenyl)pyrrolidine HCl . Synephrine Hydrochloride (adrenergic agonist) lacks the azetidine ring but shares a phenolic hydroxyl group, highlighting the role of the heterocycle in modulating receptor affinity .

- Safety and Toxicity: Limited toxicological data exist for 4-(Azetidin-3-ylmethoxy)-phenol HCl. In contrast, Tyramine HCl is well-characterized but associated with hypertensive crises in high doses, emphasizing the need for tailored safety studies .

生物活性

4-(Azetidin-3-ylmethoxy)-phenol hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring connected to a phenolic moiety through a methoxy group. This unique structure may confer specific biological properties, making it an attractive candidate for further investigation.

The biological activity of this compound is believed to involve interactions with various molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have shown the ability to modulate nAChRs, which play critical roles in neurotransmission and are implicated in cognitive functions and addiction behaviors .

- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially influencing metabolic pathways and cellular signaling .

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects : In animal models, compounds with similar structures have demonstrated antidepressant-like effects, possibly through modulation of neurotransmitter systems .

- Anti-addictive Properties : Studies suggest that related compounds can reduce nicotine self-administration, indicating potential utility in treating addiction .

Table 1: Summary of Biological Activities

Case Studies

- Behavioral Studies : A study investigated the effects of azetidine derivatives on nicotine addiction. Results indicated that these compounds could significantly reduce nicotine intake in rodents, suggesting a mechanism involving nAChR desensitization .

- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of similar phenolic compounds against various human tumor cell lines. These studies revealed promising results, indicating that modifications in the phenolic structure could enhance cytotoxic activity against cancer cells .

Research Findings

Recent investigations into related compounds have provided insights into the biological activity of this compound:

- In Vitro Studies : Research has shown that phenolic compounds can exhibit antioxidant properties, which may contribute to their therapeutic effects. The presence of the methoxy group is crucial for enhancing solubility and bioavailability .

- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in neuropharmacology, supporting its potential as a drug candidate .

常见问题

Q. What are the recommended analytical methods for verifying the purity and structural integrity of 4-(Azetidin-3-ylmethoxy)-phenol hydrochloride?

High-performance liquid chromatography (HPLC) with UV detection is a primary method for assessing purity, as demonstrated for structurally related azetidine derivatives (e.g., ≥98.34% purity in similar compounds via HPLC) . For structural confirmation, single-crystal X-ray diffraction (SCXRD) using SHELX software remains the gold standard for resolving bond lengths, angles, and stereochemistry . Complementary techniques like NMR (¹H/¹³C) and mass spectrometry should be integrated to validate molecular identity and detect impurities.

Q. How should this compound be stored to ensure long-term stability?

Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. The azetidine ring and phenol group may be susceptible to oxidation and hygroscopic degradation, as inferred from storage protocols for structurally related compounds (e.g., azetidine derivatives requiring desiccated conditions) . Periodic stability testing via HPLC is advised to monitor decomposition.

Q. What safety precautions are critical during handling?

Use nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes . For spills, absorb with inert material (e.g., vermiculite) and dispose of according to hazardous waste regulations. Note that thermal decomposition may release hydrogen chloride gas, necessitating fume hood use during heating .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

Consider coupling azetidin-3-ylmethanol with protected phenol derivatives under Mitsunobu conditions (e.g., DIAD/PPh₃) to control stereochemistry . Purification via flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol can isolate the hydrochloride salt. Monitor reaction progress using TLC (silica, UV-active spots) and optimize pH during salt formation to minimize zwitterionic byproducts.

Q. What strategies resolve contradictions between computational structural predictions and experimental crystallographic data?

If discrepancies arise in bond angles or torsional conformations (e.g., azetidine ring puckering), refine the computational model using density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets. Cross-validate against SCXRD data processed via SHELXL, ensuring high-resolution (<1.0 Å) datasets to reduce refinement errors . For dynamic structural features (e.g., rotatable methoxy groups), molecular dynamics simulations can reconcile static crystallographic data with solution-state behavior.

Q. How can researchers design assays to probe its biological activity, given its structural similarity to catecholamine analogs?

The phenol and azetidine groups suggest potential interactions with amine receptors or enzymes. Use competitive binding assays (e.g., radioligand displacement in GPCR models like β-adrenergic receptors) . For cellular uptake studies, employ fluorescent tagging (e.g., BODIPY conjugation at the azetidine nitrogen) and live-cell imaging. Validate specificity using knockout cell lines or selective inhibitors (e.g., catechol-O-methyltransferase inhibitors to assess metabolic stability) .

Q. What experimental approaches mitigate stability issues in aqueous formulations for in vivo studies?

Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life. For intravenous administration, use phosphate-buffered saline (pH 7.4) with 0.1% ascorbic acid to prevent phenol oxidation. Monitor plasma stability via LC-MS over 24 hours to identify degradation products and adjust excipients accordingly .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported purity values between HPLC and elemental analysis?

HPLC may underestimate inorganic impurities (e.g., residual HCl), while elemental analysis detects non-UV-active contaminants. Combine both methods with ion chromatography to quantify chloride content. For example, a 99% HPLC purity with <98% elemental carbon suggests residual solvent or salts, necessitating additional drying or reprecipitation steps .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。